Bombesin (8-14) -

Bombesin (8-14)

Catalog Number: EVT-1603305
CAS Number:
Molecular Formula: C38H57N11O7S
Molecular Weight: 812 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bombesin (8-14) is a peptide derived from the amphibian Bombina bombina, known for its significant biological activity, particularly in the context of cancer research. This heptapeptide sequence (Gly-Ser-Gly-His-Leu-Met-Asp) is recognized for its high binding affinity to gastrin-releasing peptide receptors, making it a valuable tool in targeted radiotherapy and diagnostic imaging. Its ability to selectively bind to these receptors, which are overexpressed in various tumors, positions Bombesin (8-14) as a promising candidate in oncological applications.

Source and Classification

Bombesin (8-14) is classified as a neuropeptide and is part of the bombesin family of peptides. It is synthesized from the larger precursor molecule found in the skin secretions of the European fire-bellied toad. The classification of Bombesin (8-14) includes:

  • Neuropeptides: These are small protein-like molecules used by neurons to communicate with each other.
  • Gastrin-Releasing Peptide Receptor Agonists: Bombesin (8-14) acts as an agonist for gastrin-releasing peptide receptors, which are implicated in various physiological processes and are overexpressed in certain cancers.
Synthesis Analysis

Methods and Technical Details

The synthesis of Bombesin (8-14) typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. In this method:

  1. Resin Preparation: A resin is loaded with an amino acid, usually starting with a protected amino acid.
  2. Coupling Reactions: Successive amino acids are coupled using coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine.
  3. Deprotection: Protective groups on side chains are removed selectively to allow for further reactions.
  4. Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid or similar reagents.

For example, modifications such as replacing specific amino acids or introducing linkers can enhance receptor affinity or stability .

Molecular Structure Analysis

Structure and Data

The molecular structure of Bombesin (8-14) consists of seven amino acids with the following sequence:

Gly Ser Gly His Leu Met Asp\text{Gly Ser Gly His Leu Met Asp}

The structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the molecular weight and composition. The molecular weight of Bombesin (8-14) is approximately 892 Da .

Chemical Reactions Analysis

Reactions and Technical Details

Bombesin (8-14) undergoes various chemical reactions that can be leveraged for radiolabeling:

  1. Radiolabeling: The peptide can be labeled with radioactive isotopes like Gallium-68 or Lutetium-177 for imaging or therapeutic purposes.
  2. Conjugation: The introduction of linkers or chelating agents allows for stable attachment of radioisotopes to the peptide.
  3. Stability Studies: Chemical stability under physiological conditions is critical for its application in vivo.

These reactions enhance the functionality of Bombesin (8-14) in clinical settings .

Mechanism of Action

Process and Data

Bombesin (8-14) exerts its effects primarily through binding to gastrin-releasing peptide receptors on cancer cells. Upon binding:

  1. Receptor Activation: The activation of these receptors leads to intracellular signaling cascades that promote cell proliferation and survival.
  2. Internalization: Agonistic derivatives are internalized into cells, allowing for targeted delivery of therapeutic agents or imaging probes.
  3. Therapeutic Application: This mechanism underpins its use in radioligand therapy, where it can deliver localized radiation to tumor sites .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bombesin (8-14) exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions at physiological pH.
  • Stability: The peptide shows good stability under physiological conditions, though modifications can enhance this property.
  • Binding Affinity: High affinity for gastrin-releasing peptide receptors, typically measured in nanomolar concentrations.

These properties make it suitable for both diagnostic imaging and therapeutic applications .

Applications

Scientific Uses

Bombesin (8-14) has several applications in scientific research and clinical practice:

  1. Cancer Imaging: Used as a radiolabeled probe for positron emission tomography imaging to detect tumors expressing gastrin-releasing peptide receptors.
  2. Targeted Therapy: Leveraged in radioligand therapy to deliver radiation directly to cancer cells while minimizing damage to surrounding healthy tissue.
  3. Research Tool: Employed in studies investigating receptor biology, signaling pathways, and drug development targeting gastrin-releasing peptide receptors.
Molecular Design and Structural Optimization of Bombesin (8–14) Analogs

Critical Residue Substitutions for Enhanced Receptor Affinity

The C-terminal heptapeptide sequence of bombesin (BBN), specifically residues 8–14 (Trp-Ala-Val-Gly-His-Leu-Met-NH₂), constitutes the minimal pharmacophore required for high-affinity binding to the gastrin-releasing peptide receptor (GRPR). Strategic residue substitutions within this region significantly modulate receptor affinity and selectivity. The substitution of L-leucine at position 14 with unnatural amino acids profoundly influences metabolic stability and binding kinetics. For example, replacing Pro¹⁴ in the GRPR-targeted antagonist ProBOMB5 with 4,4-difluoroproline (diF-Pro) yielded LW02080, which maintained nanomolar affinity (Kᵢ = 32.1 ± 8.14 nM for ¹⁷⁷Lu-LW02080) while enhancing enzymatic resistance [1].

Position-specific modifications further refine receptor selectivity:

  • D-Phe⁶: Replacing native L-Phe with its D-isomer reduces proteolytic cleavage, improving pharmacokinetics without compromising GRPR affinity [1] [8].
  • Tle¹⁰ (tert-leucine): Substituting Val¹⁰ with this bulky, hydrophobic amino acid in agonists like LW02060 sterically shields cleavage sites and increases tumor uptake (16.8 ± 2.70 %ID/g at 1h post-injection) [1].
  • NMe-His¹²: N-methylation of His¹² impedes peptide bond hydrolysis by neprilysin (NEP), extending plasma half-life [1].

Table 1: Impact of Residue Substitutions on GRPR Binding Affinity

CompoundPosition ModifiedSubstitutionBinding Affinity (Kᵢ, nM)Biological Effect
[ᵈ⁶Phe]BBN(6-14)6D-Phe5.57 ± 2.47 (Ga-LW02060)Reduced proteolysis, retained agonism
[Tle¹⁰]BBN(6-14)10Tle8.00 ± 2.61 (Lu-LW02060)Enhanced stability, increased tumor uptake
[NMe-His¹²]BBN(6-14)12N-methyl-His<10 nMNEP resistance
[diF-Pro¹⁴]BBN(6-14)144,4-difluoroproline21.7 ± 6.69 (Ga-LW02080)Improved metabolic stability

Molecular dynamics simulations reveal that substitutions at positions 199 (EC3 domain) and 215 (TM5 helix) of GRPR govern NMB/GRP selectivity. Hydrophobic residues like isoleucine at these positions enhance ligand-receptor hydrophobic interactions, while charged residues (e.g., glutamine) facilitate hydrogen bonding [8].

Impact of Fluorinated Proline Derivatives on Stability and Binding Kinetics

Fluorinated proline derivatives confer metabolic stability by resisting enzymatic degradation and modulating peptide conformation. The introduction of 4,4-difluoroproline (diF-Pro) at position 14 in BBN(6–14) analogs replaces oxidation-prone thiazoline-4-carboxylic acid (Thz¹⁴), which historically limited shelf-life. This substitution:

  • Reduces Pancreatic Uptake: [⁶⁸Ga]Ga-LW02080 (diF-Pro¹⁴ antagonist) exhibits pancreas uptake of 0.38 ± 0.04 %ID/g versus 3.12 ± 0.89 %ID/g for the agonist [⁶⁸Ga]Ga-LW02060, minimizing interference in abdominal imaging [1].
  • Enhances In Vivo Stability: The electronegative fluorine atoms induce stereoelectronic effects that stabilize the exo ring pucker of proline, favoring conformations inaccessible to proteases like NEP [1] [4].
  • Maintains Affinity: Despite altered hydrophobicity (log P increase of 0.5 units), diF-Pro analogs retain low-nanomolar GRPR affinity due to preserved spatial orientation of C-terminal residues [1].

Table 2: Pharmacokinetic Comparison of Pro¹⁴ vs. diF-Pro¹⁴ Analogs

Parameter[⁶⁸Ga]Ga-ProBOMB5 (Pro¹⁴)[⁶⁸Ga]Ga-LW02080 (diF-Pro¹⁴)Change (%)
Tumor Uptake (%ID/g)12.4 ± 1.357.36 ± 1.33-40.6%
Pancreas Uptake (%ID/g)1.37 ± 0.400.38 ± 0.04-72.3%
Renal ClearanceModerateRapid+30% faster
In Vivo Half-life25 min42 min+68% longer

DiF-Pro’s fluorine atoms create a gauche effect that restricts peptide backbone flexibility, attenuating off-target interactions while preserving the bioactive conformation critical for GRPR engagement [1] [4].

Role of C-Terminal Modifications in Agonist/Antagonist Profiling

C-terminal modifications dictate functional activity (agonist vs. antagonist) by altering GRPR internalization kinetics and signaling pathways. Key strategies include:

  • ψ Bond Incorporation (Reduced Peptide Bond): Leu¹³(ψ)diF-Pro¹⁴ in LW02080 introduces a -CH₂-NH- linkage, converting the ligand into a pure antagonist. This prevents receptor internalization, enabling prolonged tumor surface binding ideal for radiotherapy [1].
  • C-Terminal Amidation: Free carboxylates diminish affinity >100-fold, whereas amidated C-termini (e.g., -Met-NH₂) are essential for high-affinity GRPR interactions [6] [9].
  • Stapled Helices: Hydrocarbon stapling between residues 8–12 enforces α-helical conformations that enhance agonist potency by mimicking the GRP-bound receptor state [6].

Antagonists like LW02080 exhibit superior tumor-to-background ratios despite lower absolute uptake (7.36 ± 1.33 %ID/g vs. 16.8 ± 2.70 %ID/g for agonists) due to negligible internalization and slower dissociation rates. Calcium flux assays confirm antagonism: 50 nM LW02080 fails to induce Ca²⁺ release (<5% response vs. bombesin control), while agonists like LW02060 trigger robust signaling (397 ± 43.4 RFU) [1].

Comparative Analysis of Truncated vs. Full-Length Bombesin Sequences

Truncated BBN(8–14) sequences offer distinct pharmacological advantages over full-length bombesin:

  • Enhanced Metabolic Stability: Removal of N-terminal residues 1–7 eliminates primary trypsin and chymotrypsin cleavage sites, increasing plasma half-life from <2 min (full-length) to >30 min (BBN(7–14)) [7] [9].
  • Retained Receptor Affinity: The C-terminal octapeptide BBN(7–14) maintains low-nanomolar GRPR affinity (IC₅₀ = 1.2 nM), as residues Trp⁸, His¹², and Met¹⁴ directly coordinate the receptor’s orthosteric pocket [7].
  • Improved Synthetic Accessibility: Shorter sequences (7–9 residues vs. 14) reduce synthesis complexity and cost while facilitating site-specific radiolabeling via DOTA or NOTA chelators [9].

Table 3: Truncated vs. Full-Length Bombesin Analogs

PropertyFull-Length BBN (1-14)BBN(7-14)BBN(6-14) w/diF-Pro¹⁴
Receptor Affinity (Kᵢ)0.8 nM1.2 nM21.7 ± 6.69 nM
Proteolytic StabilityLow (t₁/₂ < 2 min)Moderate (t₁/₂ = 15 min)High (t₁/₂ = 42 min)
Tumor Uptake (%ID/g)9.1 ± 2.111.3 ± 1.87.36 ± 1.33
Pancreas AccumulationHigh (25.7 ± 4.2 %ID/g)8.9 ± 1.5 %ID/g0.38 ± 0.04 %ID/g
Radiolabeling Yield25–40%60–75%41–75% (⁶⁸Ga)

However, truncation can reduce solubility; BBN(6–14) analogs like LW02080 require hydrophilic linkers (Pip = piperazine-1-carboxylic acid) to maintain aqueous solubility for injection. Conversely, full-length bombesin provides structural context for helix stabilization but incurs high hepatobiliary clearance, limiting utility in abdominal imaging [3] [7] [9].

Properties

Product Name

Bombesin (8-14)

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide

Molecular Formula

C38H57N11O7S

Molecular Weight

812 g/mol

InChI

InChI=1S/C38H57N11O7S/c1-20(2)13-29(36(54)47-28(33(40)51)11-12-57-6)48-37(55)30(15-24-17-41-19-44-24)46-31(50)18-43-38(56)32(21(3)4)49-34(52)22(5)45-35(53)26(39)14-23-16-42-27-10-8-7-9-25(23)27/h7-10,16-17,19-22,26,28-30,32,42H,11-15,18,39H2,1-6H3,(H2,40,51)(H,41,44)(H,43,56)(H,45,53)(H,46,50)(H,47,54)(H,48,55)(H,49,52)/t22-,26-,28-,29-,30-,32-/m0/s1

InChI Key

FDJOMAIZVIIHGU-XLJSZMODSA-N

Synonyms

gastrin releasing peptide (21-27)
GRP (21-27)
Trp-Ala-Val-Gly-His-Leu-Met-NH2

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.